(R)-3-(Piperidin-3-YL)propanoic acid hcl
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Overview
Description
®-3-(Piperidin-3-YL)propanoic acid hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-YL)propanoic acid hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of catalysts such as iron complexes or phenylsilane to promote cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize readily available starting materials and catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-3-(Piperidin-3-YL)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
®-3-(Piperidin-3-YL)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of ®-3-(Piperidin-3-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with various biological activities.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group
Uniqueness
®-3-(Piperidin-3-YL)propanoic acid hydrochloride is unique due to its specific structure, which combines a piperidine ring with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
3-[(3R)-piperidin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H/t7-;/m1./s1 |
InChI Key |
SKDLOWHMBJEXPF-OGFXRTJISA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CCC(=O)O.Cl |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O.Cl |
Origin of Product |
United States |
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